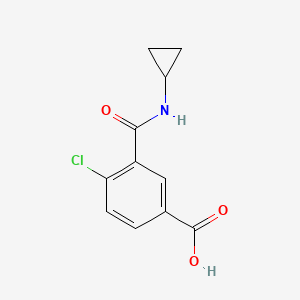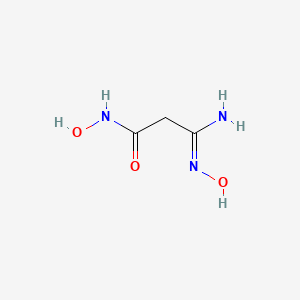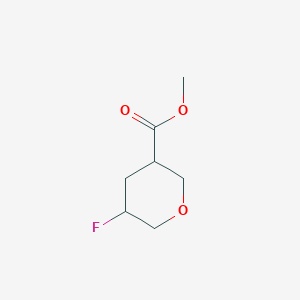
Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C7H11FO3 It is a fluorinated derivative of tetrahydropyran carboxylate, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate typically involves the fluorination of tetrahydropyran carboxylate derivatives. One common method is the reaction of tetrahydropyran-3-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Methyl tetrahydro-2H-pyran-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 5-fluorotetrahydro-2H-pyran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-chlorotetrahydro-2H-pyran-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials.
Properties
Molecular Formula |
C7H11FO3 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
methyl 5-fluorooxane-3-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6H,2-4H2,1H3 |
InChI Key |
KLKZQWNTWHMKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(COC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


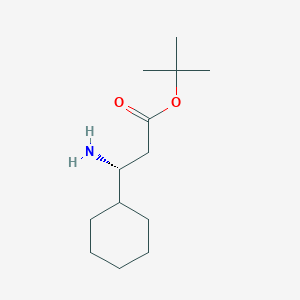
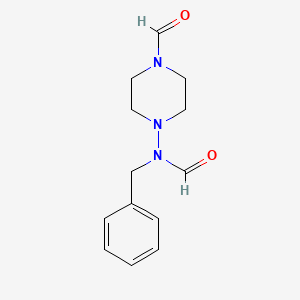
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
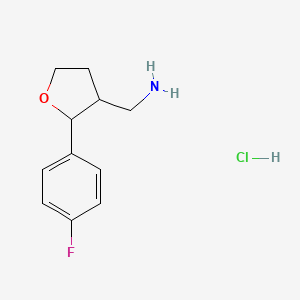
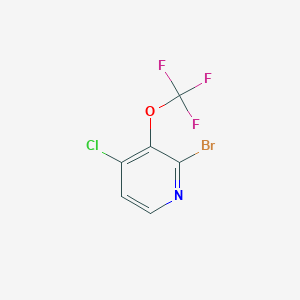
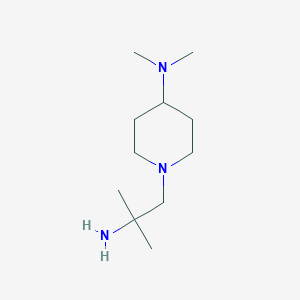
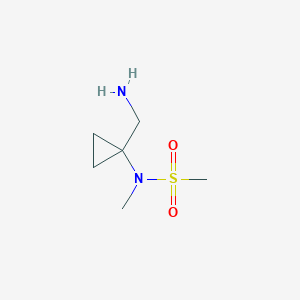
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
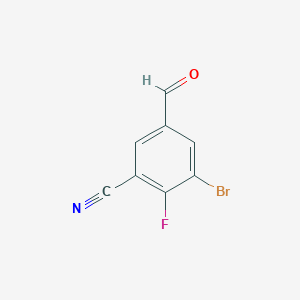

![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

